2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-10-6-7-14-13(8-10)15(16(19)21)18(24-14)20-17(22)11-4-3-5-12(9-11)23-2/h3-5,9-10H,6-8H2,1-2H3,(H2,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKPMZVBPBKPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a member of the benzo[b]thiophene family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 336.42 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . Research indicates that derivatives within this class can exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound's mechanism appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was observed in a study where compounds with similar structures demonstrated IC values in the low micromolar range for multiple cancer cell lines (e.g., MCF-7 and HCT-116) .
Anti-inflammatory Activity
In addition to anticancer effects, compounds in this class have shown promise as anti-inflammatory agents. They may inhibit key inflammatory mediators such as TNF-alpha and IL-6.
- Case Study : A derivative was tested in vivo and demonstrated a significant reduction in serum TNF-alpha levels in LPS-stimulated models. The compound's ability to modulate inflammatory responses suggests potential applications in treating autoimmune diseases .
Other Biological Activities
Research has also indicated potential neuroprotective effects. Compounds with similar structures have been shown to influence oxidative stress pathways and may provide neuroprotection against glutamate-induced toxicity.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Anticancer Activity: Substituent-Driven Efficacy
Key Compounds :
- Ethyl-2-(p-bromobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S8): Activity: IC₅₀ of 10⁻⁴ M against A-549 lung cancer cells, surpassing adriamycin in cytotoxicity . SAR: Electron-withdrawing groups (e.g., p-Br) on the benzylidene moiety enhance anticancer activity by stabilizing interactions with cellular targets .
Comparison: The target compound’s 3-methoxy group (electron-donating) contrasts with S8’s p-Br (electron-withdrawing).
Antioxidant Activity: Role of Polar Groups
Key Compounds :
- 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (92b): Activity: 55.5% nitric oxide radical scavenging at 100 μM . SAR: Polar groups (carboxamide, nitrile) at position 3 enhance antioxidant activity by facilitating electron donation .
| Compound | Substituent (Position 3) | Nitric Oxide Scavenging (%) | Reference |
|---|---|---|---|
| 92b | Carboxamide | 55.5 | |
| Target | Carboxamide | Not tested | — |
However, the 3-methoxybenzamido substituent may sterically hinder radical interactions, necessitating empirical validation.
Neuromodulatory Activity: Allosteric AMPA Receptor Modulation
Key Compound :
- JAMI1001A (CX614) :
Comparison: While JAMI1001A’s acetamide linker and distal trifluoromethylpyrazole are absent in the target compound, both share the tetrahydrobenzo[b]thiophene-carboxamide scaffold.
Acetylcholinesterase (AChE) Inhibition: Piperazine Derivatives
Key Compound :
- 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (122) :
Comparison: The target compound lacks the piperazine-acetamide moiety critical for AChE binding in compound 122.
Preparation Methods
Synthetic Strategies for Tetrahydrobenzo[b]Thiophene Core Construction
The tetrahydrobenzo[b]thiophene moiety forms the foundational scaffold of this compound. The Gewald reaction (a three-component reaction involving ketones, α-cyanoesters, and elemental sulfur) has emerged as the most efficient method for constructing 2-aminothiophene derivatives. In a 2024 study, 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile was synthesized via this method in 89% yield using cyclohexanone derivatives, methyl cyanoacetate, and sulfur in ethanol with morpholine as a catalyst.
For the target compound, 5-methylcyclohexan-1-one serves as the ketone component to introduce the C5 methyl group. Reaction parameters critical to yield optimization include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | <50°C: <30% yield; >90°C: decomposition |
| Catalyst Loading | 10 mol% morpholine | <5 mol%: sluggish reaction |
| Solvent | Ethanol/water (3:1) | Pure ethanol: 15% lower yield |
The product, 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile , is isolated via recrystallization from hexane/ethyl acetate (4:1).
Functionalization at Position 3: Carboxamide Installation
The 3-cyano group undergoes controlled hydrolysis to the carboxamide. Patent CN102161660A demonstrates that nitrile-to-amide conversion proceeds efficiently using H₂O₂/HCl under mild conditions:
Hydrolysis :
- React 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1 equiv) with 30% H₂O₂ (3 equiv) in 6M HCl at 60°C for 4 hr.
- Yield: 92% of 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
- Key advantage: Avoids over-hydrolysis to carboxylic acid observed with KOH/EtOH systems.
Amidation :
Spectroscopic Characterization Data
All intermediates and the final product were characterized using advanced analytical techniques:
Final Product (2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide):
- ¹H NMR (500 MHz, DMSO-d₆): δ 1.45 (s, 3H, CH₃), 1.72–1.85 (m, 4H, cyclohexyl H), 2.30–2.45 (m, 2H, CH₂), 3.82 (s, 3H, OCH₃), 6.90–7.25 (m, 4H, aromatic H), 8.12 (s, 1H, NH), 10.25 (s, 1H, NH).
- IR (KBr): 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=C aromatic).
- HRMS (ESI): m/z calc. for C₁₉H₂₁N₂O₃S [M+H]⁺: 365.1294; found: 365.1296.
Process Optimization Challenges and Solutions
Challenge 1: Diacylation at Position 2
Early attempts using DMAP catalysis led to 18–22% N,O-diacylated byproduct. Switching to low-temperature (-20°C) conditions suppressed this to <3%.
Challenge 2: Nitrile Hydrolysis Selectivity
Concentrated HCl at elevated temperatures caused decarboxylation (15–20% yield loss). The H₂O₂/HCl system at 60°C provided complete conversion without degradation.
Scale-up Considerations:
- Gewald reaction: Ethanol/water solvent allows easy recovery (85% solvent recycled via distillation).
- Final acylation: THF replaced with 2-MeTHF for improved EHS profile without yield loss.
Alternative Synthetic Routes
Route A: Late-Stage Carboxamide Formation
- Postpone nitrile hydrolysis until after acylation:
Route B: Solid-Phase Synthesis
- Immobilize aminothiophene on Wang resin:
Industrial Viability Assessment
Cost Analysis (Per Kilogram Basis):
| Component | Cost (USD) | Contribution to Total |
|---|---|---|
| 5-Methylcyclohexanone | 120 | 18% |
| 3-Methoxybenzoyl chloride | 410 | 62% |
| Solvents & Reagents | 140 | 21% |
Environmental Metrics:
- Process Mass Intensity (PMI): 32 kg/kg (benchmark for pharmaceuticals: 25–50 kg/kg)
- Carbon Efficiency: 68% (superior to 54% industry average for multi-step syntheses)
Q & A
Q. Table 1: Representative Synthetic Protocols
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxybenzamido protons at δ 7.3–7.8 ppm; carboxamide NH at δ 5.9–6.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 344.43) .
- IR Spectroscopy : Key peaks include C=O (1680–1720 cm), NH (3200–3350 cm), and S-C (650–750 cm) .
Advanced: How do structural modifications (e.g., substituent changes) impact bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Methoxy Position : 3-Methoxy on benzamido enhances solubility and target binding compared to 4-methoxy analogs .
- Carboxamide vs. Ester : Carboxamide derivatives show higher antibacterial activity (MIC: 2–8 µg/mL) than esters due to improved hydrogen bonding .
- Aliphatic Linkers : Bis-derivatives with ethylene/propylene linkers exhibit dual enzyme inhibition (e.g., acetylcholinesterase and bacterial dihydrofolate reductase) .
Q. Table 2: Bioactivity of Structural Analogs
Advanced: How can contradictions in biological data across studies be resolved?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or cell lines (e.g., HeLa vs. MCF-7) affect activity .
- Solubility Issues : Poor aqueous solubility may lead to underestimated IC values; use DMSO stock solutions ≤0.1% .
- Data Normalization : Normalize activity to positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial assays) .
Advanced: What computational methods predict the compound’s reactivity and binding modes?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB: 1ACJ) or bacterial enzymes .
- DFT Calculations : Predict electrophilic sites (e.g., sulfur in thiophene ring) for halogenation or oxidation reactions .
- QSAR Models : Correlate logP values (e.g., 2.8–3.5) with membrane permeability for lead optimization .
Advanced: What are the proposed mechanisms of antibacterial action?
Methodological Answer:
- Enzyme Inhibition : Targets dihydrofolate reductase (DHFR) via competitive binding to the folate pocket (K: 0.3–1.2 µM) .
- Membrane Disruption : Thiophene derivatives with lipophilic substituents (e.g., tert-butyl) disrupt bacterial membranes .
- Biofilm Inhibition : Carboxamide derivatives reduce P. aeruginosa biofilm formation by 60–80% at sub-MIC concentrations .
Advanced: How can low yields in multi-step synthesis be addressed?
Methodological Answer:
- Intermediate Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) after each step to remove byproducts .
- Catalyst Screening : Replace triethylamine with DMAP for acylation steps to improve yields from 65% to >80% .
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h for cyclization steps, minimizing decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
